N-cyclopropyl-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Overview
Description
N-cyclopropyl-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is an intriguing compound that has gained interest in various fields of scientific research This compound contains a unique combination of cyclopropyl, trichloromethyl, and oxadiazol groups, which contribute to its distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multi-step procedures starting from readily available precursors. A common synthetic route might include the cyclization of appropriate precursors under specific reaction conditions, such as controlled temperature and pH, to form the oxadiazole rings.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity. This would include the use of high-purity reagents, precise control over reaction parameters, and effective purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, where it might be transformed into more oxidized forms.
Reduction: Reduction reactions can lead to the conversion of specific functional groups within the molecule, potentially altering its activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents replace existing ones in the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, under anhydrous conditions.
Substituents: Various nucleophiles or electrophiles can be used, often requiring solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Scientific Research Applications
Chemistry
N-cyclopropyl-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is used as a building block in the synthesis of other complex molecules, aiding in the development of new materials and chemical entities.
Biology
This compound can act as a bioactive agent, interacting with biological molecules and pathways, making it useful in biochemical studies and drug development.
Medicine
Its unique structure may impart pharmacological activity, making it a candidate for the development of new therapeutic agents targeting specific diseases or conditions.
Industry
In industrial chemistry, this compound might be used in the formulation of novel materials or chemicals, contributing to advancements in various technological applications.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. Its trichloromethyl and oxadiazol groups likely play a key role in binding to these targets and modulating their activity, potentially influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-[5-(dichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
N-cyclopropyl-4-[5-(methyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Uniqueness
Compared to these similar compounds, N-cyclopropyl-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine stands out due to the presence of the trichloromethyl group, which can impart distinct chemical reactivity and biological activity, making it valuable for diverse applications.
Properties
IUPAC Name |
N-cyclopropyl-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3N5O2/c9-8(10,11)7-13-6(15-17-7)4-5(16-18-14-4)12-3-1-2-3/h3H,1-2H2,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCHEKITPNMROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NON=C2C3=NOC(=N3)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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